molecular formula C9H15NO3 B2399677 Methyl 4-carbamoylcyclohexanecarboxylate CAS No. 1202-24-0

Methyl 4-carbamoylcyclohexanecarboxylate

Cat. No. B2399677
Key on ui cas rn: 1202-24-0
M. Wt: 185.223
InChI Key: KADKWAIHQUVCCO-LJGSYFOKSA-N
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Patent
US08058299B2

Procedure details

To a mixture of 4-carbamoyl-cyclohexanecarboxylic acid methyl ester (2.14 g, 11.6 mmol) in trimethyl phosphate (14 mL) cooled in an ice bath was dripped in diphosgene (2.24 g 11.6 mmol) and the reaction was allowed to warm to room temperature over 2 hr. The material was diluted with ethyl acetate (200 mL) and washed with an aqueous sodium bicarbonate (saturated, 200 mL) and brine (200 mL), dried over sodium sulfate, and concentrated as a clear oil. The oil was triturated with hexanes to give 4-cyano-cyclohexanecarboxylic acid methyl ester (687 mg 36%) as a clear oil. LCMS calcd for C9H13NO2 (m/e) 167, obsd 168 (M+H).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11](=O)[NH2:12])[CH2:7][CH2:6]1)=[O:4].O=C(Cl)OC(Cl)(Cl)Cl>P(OC)(OC)(OC)=O.C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11]#[N:12])[CH2:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
COC(=O)C1CCC(CC1)C(N)=O
Name
Quantity
14 mL
Type
solvent
Smiles
P(=O)(OC)(OC)OC
Step Two
Name
Quantity
2.24 g
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WASH
Type
WASH
Details
washed with an aqueous sodium bicarbonate (saturated, 200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated as a clear oil
CUSTOM
Type
CUSTOM
Details
The oil was triturated with hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CCC(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 687 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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